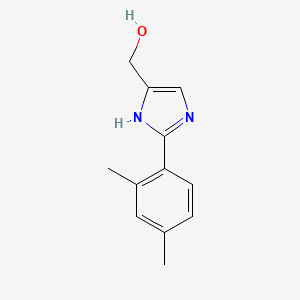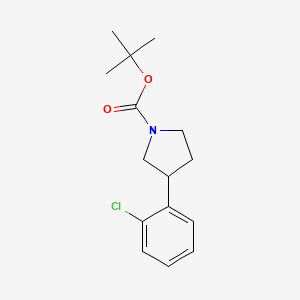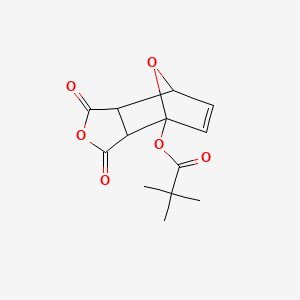![molecular formula C6H9N3O B13675560 2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine](/img/structure/B13675560.png)
2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine is a heterocyclic compound that features a fused pyrano-pyrazole ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists aiming to develop new pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine typically involves a multi-step process. One common method includes the reaction of pyrazol-3-ones with active carbonyl compounds in the presence of trifluoroacetic acid (TFA) at 65°C. This reaction proceeds through an acid-catalyzed generation of isobutylene from tert-butanol, followed by a LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine can be compared with other similar compounds, such as:
Pyrano[2,3-c]pyrazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Spiro-pyrazolones: These compounds also feature a pyrazole ring but with a different structural arrangement, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
1,5,6,7-tetrahydropyrano[3,2-c]pyrazol-3-amine |
InChI |
InChI=1S/C6H9N3O/c7-6-5-4(8-9-6)2-1-3-10-5/h1-3H2,(H3,7,8,9) |
Clave InChI |
PHGCVRICQXXGLR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=NN2)N)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)

![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
